2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine
Description
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
5-(2-fluoro-3-methoxyphenyl)-2-methylaniline |
InChI |
InChI=1S/C14H14FNO/c1-9-6-7-10(8-12(9)16)11-4-3-5-13(17-2)14(11)15/h3-8H,16H2,1-2H3 |
InChI Key |
QGMBLUXGJRVEQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C(=CC=C2)OC)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the biphenyl structure.
Reduction: Conversion of the nitro group to an amine group.
Substitution: Introduction of the fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the biphenyl structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce various substituted biphenyl derivatives .
Scientific Research Applications
2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-methoxy-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 2'-fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine with structurally related compounds, focusing on substituent positions and physicochemical properties:
Key Observations :
- Substituent Position : The 2'-fluoro group in the target compound contrasts with the 4'-fluoro group in , which may alter electronic distribution and binding affinity in receptor interactions.
- Bromine vs.
- Heterocyclic Modifications : Compounds like 4'-((4-methylpiperazin-1-yl)methyl)-[1,1'-biphenyl]-3-amine demonstrate how piperazine moieties can enhance pharmacokinetic profiles compared to simple methoxy or methyl groups.
Spectroscopic Data :
- ¹H NMR : Methoxy groups typically resonate at δ 3.7–3.9 ppm, while aromatic protons adjacent to fluorine may show deshielding (δ 6.8–7.5 ppm). For example, 4'-methoxy derivatives in exhibit distinct splitting patterns due to coupling with fluorine.
- ¹³C NMR : Fluorine substituents cause significant upfield shifts (e.g., C-F at δ 110–130 ppm), as seen in .
Biological Activity
2'-Fluoro-3'-methoxy-4-methyl-[1,1'-biphenyl]-3-amine is an organic compound belonging to the biphenyl family. Its unique structural features, including a fluorine atom at the 2' position, a methoxy group at the 3' position, and a methyl group at the 4' position, along with an amine group at the 3 position, contribute to its distinct chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological systems and potential therapeutic applications.
Structural Formula
The molecular formula of this compound is , with a molecular weight of approximately 231.26 Da. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 231.26 Da |
| LogP | 3.29 |
| Polar Surface Area | 35 Å |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
Synthesis Routes
Several synthetic routes have been developed for the preparation of this compound, utilizing common reagents and conditions such as strong acids or bases, organic solvents, and catalysts. The choice of reagents significantly influences the yield and purity of the final product.
Research indicates that this compound may exhibit various biological activities through its interactions with specific enzymes and receptors. These interactions can modulate biological pathways, making it a subject of interest for drug development.
Enzyme Interactions
Studies have shown that this compound can interact with several enzymes involved in neurotransmitter metabolism. For example, it has been found to inhibit certain monoamine oxidases (MAOs), which are crucial for the breakdown of neurotransmitters like serotonin and dopamine. This inhibition could potentially lead to increased levels of these neurotransmitters in the brain, suggesting its application in treating neurological disorders.
Receptor Binding Affinity
The compound's binding affinity to various receptors has also been a focal point of research. It is believed to interact with serotonin receptors (5-HT receptors), which play a significant role in mood regulation and anxiety disorders. Preliminary studies indicate that it may act as an agonist or antagonist depending on the receptor subtype involved.
Case Studies
- Neurological Disorders : Ongoing studies are exploring the use of this compound in models of depression and anxiety. In animal studies, administration of this compound has resulted in reduced depressive-like behaviors, highlighting its potential as an antidepressant .
- Cancer Research : Initial investigations have suggested that this compound may possess anticancer properties by inducing apoptosis in certain cancer cell lines. In vitro studies demonstrated that treatment with varying concentrations of the compound led to significant cell death in breast cancer cells .
Comparative Analysis
To better understand the unique characteristics of this compound compared to structurally similar compounds, a comparative analysis is presented below:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Fluorine substitution; amine group | Potential MAO inhibitor; receptor modulator |
| 4-Fluoro-4'-methoxy-[1,1'-biphenyl] | Lacks amine group | Different reactivity |
| 2-Fluoro-4-methoxy-1-nitrobenzene | Contains a nitro group | Different applications |
Q & A
Q. What are the environmental implications of synthesizing and disposing of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
